molecular formula C16H13NO2S B2599633 3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile CAS No. 127389-25-7

3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile

Cat. No.: B2599633
CAS No.: 127389-25-7
M. Wt: 283.35
InChI Key: HXANCUOVCCKHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile” is a chemical compound with the molecular formula C16H13NO2S and a molecular weight of 283.35 . It is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes a methylsulfanyl group attached to a phenyl ring, which is further connected to another phenyl ring through an ether linkage (phenoxy). This structure is attached to a 3-oxopropanenitrile group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 283.35 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources.

Scientific Research Applications

Cross-Coupling in Organic Synthesis

The use of nitrile templates in cross-coupling reactions highlights the utility of compounds like "3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile" in organic chemistry. The template-directed meta-C–H arylation and methylation of phenolic derivatives demonstrate the compound's relevance in constructing complex molecular architectures. This approach, leveraging weakly coordinating U-shaped templates, has been crucial for the selective cross-coupling of C–H bonds with organoborons, facilitating the synthesis of various organic molecules (Wan et al., 2013).

Catalysis and Material Science

In materials science, derivatives of "this compound" have been employed as intermediates for the synthesis of complex molecules with potential applications as catalysts or in novel materials. For example, the synthesis of diazadihydroacenaphthylene derivatives with an isoxazoline ring from 1-benzylamino-1-methylsulfanyl-2-nitroethenes showcases the compound's versatility in creating structurally unique materials with potential catalytic activities (Soro et al., 2006).

Environmental Remediation Technologies

Derivatives of this compound have found applications in environmental remediation, particularly in advanced oxidation processes (AOPs). The role of nitrite in the sulfate radical-based degradation of phenolic compounds, where compounds similar to "this compound" are used, illustrates the potential for these chemicals in groundwater remediation. The formation of nitrated by-products during the degradation process, however, underscores the importance of considering potential environmental and health impacts in the design and application of AOPs (Ji et al., 2017).

Advanced Polymer Materials

The compound and its derivatives have been explored in the synthesis of advanced polymer materials. For instance, the preparation of locally and densely sulfonated poly(ether sulfone)s for fuel cell applications highlights the role of sulfonation, a process potentially involving compounds like "this compound". These materials exhibit excellent proton conduction and thermal stability, crucial for high-performance fuel cells (Matsumoto et al., 2009).

Properties

IUPAC Name

3-[3-(4-methylsulfanylphenoxy)phenyl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-20-15-7-5-13(6-8-15)19-14-4-2-3-12(11-14)16(18)9-10-17/h2-8,11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXANCUOVCCKHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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